molecular formula C17H20N2O3S B215679 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No. B215679
M. Wt: 332.4 g/mol
InChI Key: QLHCREGHLVMRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, also known as SU6656, is a synthetic compound that belongs to the family of protein kinase inhibitors. It was first synthesized in the year 2000 by researchers at Sugen Inc. and has since been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide acts by binding to the ATP-binding site of Src family kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other protein kinases, such as Fyn, Lyn, and Yes. It also inhibits the activity of the epidermal growth factor receptor (EGFR) and the insulin-like growth factor receptor (IGFR).

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is its potency and selectivity for Src family kinases. This makes it a useful tool for studying the role of these kinases in cancer and other diseases. However, one limitation of 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. One area of interest is the development of more potent and selective Src family kinase inhibitors. Another area of interest is the combination of 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide with other anti-cancer agents to enhance its therapeutic efficacy. Finally, the use of 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in animal models of cancer and other diseases could provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves the reaction of 3,4-dimethylaniline, 4-chlorobenzene sulfonamide, and ethyl 2-bromoacetate in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide and hydrochloric acid to yield the final product.

Scientific Research Applications

3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of Src family kinases, which are involved in the regulation of cell growth, differentiation, and survival. 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.

properties

Product Name

3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C17H20N2O3S/c1-12-3-6-15(11-13(12)2)17(20)19-10-9-14-4-7-16(8-5-14)23(18,21)22/h3-8,11H,9-10H2,1-2H3,(H,19,20)(H2,18,21,22)

InChI Key

QLHCREGHLVMRRZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C

Origin of Product

United States

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